molecular formula C10H13BrO B3223848 1-Bromo-2-ethoxy-4,5-dimethylbenzene CAS No. 1225682-23-4

1-Bromo-2-ethoxy-4,5-dimethylbenzene

Cat. No.: B3223848
CAS No.: 1225682-23-4
M. Wt: 229.11 g/mol
InChI Key: RLWRRGGYDUBYLN-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4,5-dimethylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethoxy-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve the bromination of 2-ethoxy-4,5-dimethylbenzene using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-4,5-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-2-ethoxy-4,5-dimethylbenzene is used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4,5-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of intermediates that can undergo further chemical transformations. The ethoxy and methyl groups influence the reactivity and stability of the compound by donating electron density to the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-methoxy-4,5-dimethylbenzene
  • 1-Bromo-2-ethoxy-3,4-dimethylbenzene
  • 1-Bromo-2-ethoxy-4,5-dimethoxybenzene

Uniqueness

1-Bromo-2-ethoxy-4,5-dimethylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. The presence of both ethoxy and methyl groups provides a balance of electron-donating effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-2-ethoxy-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-4-12-10-6-8(3)7(2)5-9(10)11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWRRGGYDUBYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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